Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate
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Overview
Description
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridyl group substituted with chlorine atoms, a carbonyl group, and a methylamino group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with a suitable carbonyl compound under controlled conditions to form the intermediate. This intermediate is then reacted with methylamine and a but-2-enoate derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. The purification of the final product is typically done through crystallization, distillation, or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with the nucleophilic groups .
Scientific Research Applications
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(amino)but-2-enoate
- Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(ethylamino)but-2-enoate
- Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(propylamino)but-2-enoate
Uniqueness
Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate is unique due to its specific substitution pattern on the pyridyl ring and the presence of a methylamino group.
Properties
Molecular Formula |
C12H12Cl2N2O3 |
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Molecular Weight |
303.14 g/mol |
IUPAC Name |
methyl (2E)-2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3/b11-10+,15-6? |
InChI Key |
VINGEACARNSONH-AYCHYMQGSA-N |
Isomeric SMILES |
CC(=NC)/C(=C(/C1=CC(=NC(=C1)Cl)Cl)\O)/C(=O)OC |
Canonical SMILES |
CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC |
Origin of Product |
United States |
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